molecular formula C7H5N3O2 B3113163 2-(6-Nitropyridin-3-yl)acetonitrile CAS No. 1936247-74-3

2-(6-Nitropyridin-3-yl)acetonitrile

Cat. No. B3113163
CAS RN: 1936247-74-3
M. Wt: 163.13
InChI Key: OBYRLCRDBFCKHJ-UHFFFAOYSA-N
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Description

“2-(6-Nitropyridin-3-yl)acetonitrile” is a nitrogen-containing organic compound with the chemical formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is also known as NPA.


Molecular Structure Analysis

The InChI code for “2-(6-Nitropyridin-3-yl)acetonitrile” is 1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.

More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Applications in Chemical Sensing and Analysis

Optical Sensing of Anions : A ruthenium(II) complex incorporating 2-(6-Nitropyridin-3-yl)acetonitrile demonstrated utility as an optical sensor for anions like fluoride, acetate, and dihydrogen phosphate in acetonitrile solution. The binding of these anions to the receptor caused noticeable color changes detectable by the naked eye, signifying the potential for real-time, visual anion detection (Ghosh et al., 2007).

Analysis of Electronic Structure : The electronic absorption spectra of various nitropyridine derivatives, including those similar to 2-(6-Nitropyridin-3-yl)acetonitrile, were studied in different solvents and solid states to understand the influence of solvents and substituents on the compound's electronic structure. This detailed analysis is pivotal for applications in material science and chemistry where precise electronic properties are crucial (Lorenc, 2005).

Applications in Synthesis and Material Science

Heterocyclic Compound Synthesis : 2-(6-Nitropyridin-3-yl)acetonitrile derivatives have been used as precursors for the synthesis of heterocyclic compounds. These derivatives serve as building blocks for synthesizing nitropyridones and aminonitropyridines, which are significant in pharmaceutical and agrochemical industries (Nakaike et al., 2009).

Macrocyclic Chemistry for Selective Anion Binding : A hybrid macrocycle integrating a 2,6-diamidopyridine unit exhibited high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. This property hints at potential applications in selective anion binding, which could be valuable in environmental applications like nuclear waste remediation (Sessler et al., 2004).

Applications in Photochemistry

Selective Photodissociation in Ruthenium Polypyridyl Complexes : Studies on ruthenium polypyridyl complexes that release ligands upon photoexcitation reveal that the presence of 2-(6-Nitropyridin-3-yl)acetonitrile can influence the selective photodissociation of acetonitrile ligands. This finding is crucial for designing light-responsive materials and molecules for targeted therapeutic applications (Tu et al., 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(6-Nitropyridin-3-yl)acetonitrile” can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(6-nitropyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYRLCRDBFCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Nitropyridin-3-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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